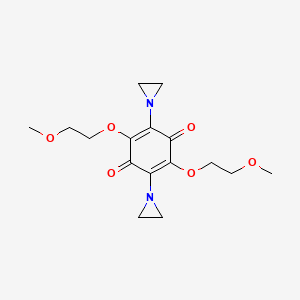
Aziridyl benzoquinone
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Aziridyl benzoquinone is an antineoplastic agent which has been studied as a mutagen and as a carcinogenic agent.
科研应用
Antitumor Activity in Brain Tumors
Aziridyl benzoquinone, known as 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone or AZQ, has been studied for its antitumor activity, particularly in high-grade gliomas. Curt et al. (1983) observed limited improvement in tumor size reduction and disease stabilization in patients with high-grade glioma treated with AZQ. This drug, designed for lipid solubility to penetrate the central nervous system, showed activity in patients with poor prognosis (Curt et al., 1983).
Mitochondrial Toxicity and Cellular Responses
Oberc-Greenwood et al. (1983) found that AZQ causes selective mitochondrial destruction and induces cellular reactions like chromatin condensation and endoplasmic reticulum dilation. This suggests that apart from its known alkylating activity, AZQ has significant mitochondrial toxicity, which might contribute to its antitumor properties (Oberc-Greenwood et al., 1983).
Pharmacokinetics and Dosage
Schilsky et al. (1982) conducted a Phase I trial of AZQ, analyzing its pharmacokinetics in previously treated patients with advanced cancer. They recommended a dose of 20 mg/sq m for Phase II trials. This study provides important insights into the tolerability and dosage parameters for AZQ in a clinical setting (Schilsky et al., 1982).
CNS Penetration and Pharmacology
Egorin et al. (1984) investigated the pharmacology of AZQ, emphasizing its ability to penetrate the central nervous system (CNS) and brain-tumor tissue. They found no significant advantage to intracarotid infusion of AZQ, suggesting its effective CNS penetration via other routes (Egorin et al., 1984).
DNA Damage Induction
King et al. (1984) explored the DNA-damaging effects of AZQ in Chinese hamster ovary cells, finding that it induces DNA strand breaks and cross-links. These effects were rapidly rejoined or disappeared after drug removal, indicating a complex interaction with cellular DNA (King et al., 1984).
Clinical Efficacy in Brain Tumors
Schold et al. (1984) evaluated the efficacy of AZQ in treating recurrent primary anaplastic brain tumors. They observed clinical and radiographic improvements in a subset of patients, with mild hematologic toxicity, highlighting AZQ's potential in brain tumor therapy (Schold et al., 1984).
Biochemical Activation to Free Radical Species
Gutiérrez et al. (1982) studied the biochemical activation of AZQ to its free radical species, highlighting its antitumor mechanism involving enhanced electron flow from NADPH to oxygen, indicating its redox-active nature in antitumor activity (Gutiérrez et al., 1982).
Stability and HPLC Assay
Cheung et al. (2001) developed a stability-indicating HPLC assay for RH1, a water-soluble analog of AZQ, providing crucial data for its aqueous stability, essential for clinical evaluation and drug formulation (Cheung et al., 2001).
性质
CAS 编号 |
800-24-8 |
|---|---|
产品名称 |
Aziridyl benzoquinone |
分子式 |
C16H22N2O6 |
分子量 |
338.36 g/mol |
IUPAC 名称 |
2,5-bis(aziridin-1-yl)-3,6-bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H22N2O6/c1-21-7-9-23-15-11(17-3-4-17)14(20)16(24-10-8-22-2)12(13(15)19)18-5-6-18/h3-10H2,1-2H3 |
InChI 键 |
ASWYYIAZATTZLB-UHFFFAOYSA-N |
SMILES |
COCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCOC)N3CC3 |
规范 SMILES |
COCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCOC)N3CC3 |
外观 |
Solid powder |
熔点 |
80.0 °C |
其他 CAS 编号 |
800-24-8 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2,5-bis(1-aziridinyl)-3,6-bis(2-methoxyethoxy)-2,5-cyclohexadiene-1,4-dione 2,5-bis(1-aziridinyl)-3,6-bis(2-methoxyethoxy)-4-benzoquinone 2,5-bis(aziridinyl)-3,6-bis(2-methoxyethoxy)quinone 2,5-bis(methoxyethoxy)-3,6-bis(ethyleneimino)-p-benzoquinone Bayer A 139 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



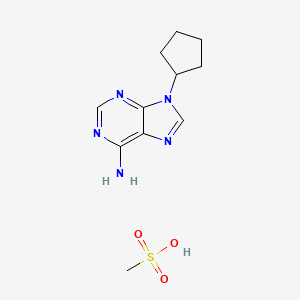
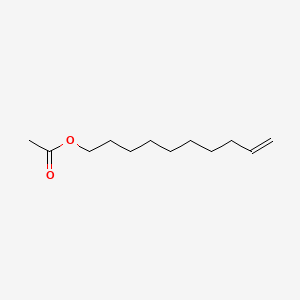
![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)
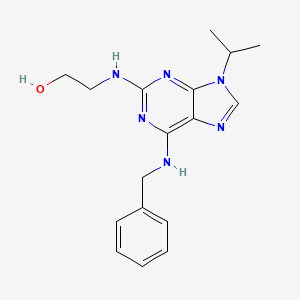
![(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide](/img/structure/B1666367.png)
![2-[({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid](/img/structure/B1666370.png)
![[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1666371.png)
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666372.png)
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666375.png)
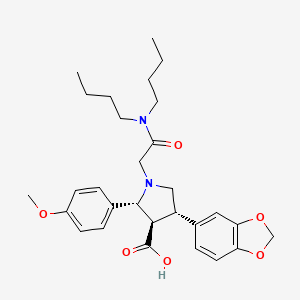
![4a,7a-Dihydro-2-(1-hydroxyundecyl)-1-[(4-nitrophenyl)amino]-6-phenyl-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione](/img/structure/B1666377.png)
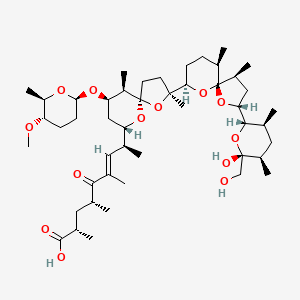
![(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,6R,9R)-2-[(2S,3S,5S,6R)-6-Hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1666379.png)
![(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol](/img/structure/B1666380.png)